(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester
Overview
Description
(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(6-Amino-2,3-dimethyl-phenyl)-carbamic acid tert-butyl ester, also known as tert-butyl N-(6-amino-2,3-dimethylphenyl)carbamate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of carbamates, characterized by the presence of an amino group and a tert-butyl ester. Its molecular formula is , and it features a dimethyl-substituted phenyl ring, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The amino group can form hydrogen bonds with biomolecules, enhancing binding affinity and specificity. Additionally, the hydrolysis of the carbamate moiety can release active metabolites that may exert pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory pathways, potentially through the modulation of transcription factors like NF-κB, which plays a crucial role in inflammation .
- Antiproliferative Effects : There is evidence indicating that this compound may inhibit cell proliferation in certain cancer cell lines, suggesting potential applications in oncology .
1. Antimicrobial Activity
A study investigated the antimicrobial efficacy of several carbamate derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
2. Anti-inflammatory Properties
Research published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound effectively inhibited NF-κB activation in vitro. The most potent analogs showed IC50 values in the low micromolar range, indicating strong anti-inflammatory potential .
3. Antiproliferative Activity
In a study assessing various compounds for their antiproliferative effects on cancer cells, this compound displayed notable activity against several cancer lines. The compound was found to induce apoptosis through caspase activation pathways .
Data Table: Summary of Biological Activities
Safety and Toxicity
While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity profiles at therapeutic concentrations. However, comprehensive toxicological evaluations are necessary for clinical applications .
Properties
IUPAC Name |
tert-butyl N-(6-amino-2,3-dimethylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-8-6-7-10(14)11(9(8)2)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFHZHLFHONCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)NC(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.